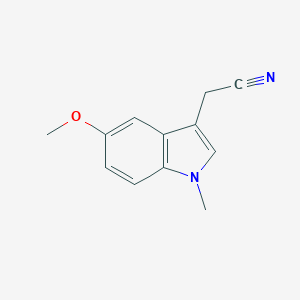
4-Hex-1-ynylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hex-1-ynylbenzonitrile, also known as HYNIC, is a chemical compound used in the field of radiopharmaceuticals. It is a versatile molecule that can be used as a chelating agent for attaching radioactive isotopes to biomolecules. HYNIC is widely used in the development of radiopharmaceuticals for diagnostic and therapeutic purposes.
Mécanisme D'action
The mechanism of action of 4-Hex-1-ynylbenzonitrile is based on its ability to chelate radioactive isotopes such as technetium-99m and rhenium-188. The resulting radiopharmaceutical can be targeted to specific cells or tissues by attaching it to biomolecules such as peptides or antibodies. The radioactive decay of the isotope emits gamma rays that can be detected by imaging equipment or beta particles that can be used for therapy.
Biochemical and Physiological Effects:
4-Hex-1-ynylbenzonitrile itself does not have any known biochemical or physiological effects. Its effects are dependent on the radiopharmaceutical it is attached to and the target tissue or cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Hex-1-ynylbenzonitrile in radiopharmaceutical development include its versatility, stability, and ease of attachment to biomolecules. Its limitations include the need for specialized equipment and expertise for handling radioactive isotopes and the potential for radiation exposure.
Orientations Futures
For 4-Hex-1-ynylbenzonitrile research include the development of new radiopharmaceuticals for imaging and therapy, the optimization of labeling techniques, and the investigation of new applications for 4-Hex-1-ynylbenzonitrile in other fields such as drug delivery and materials science.
Applications De Recherche Scientifique
4-Hex-1-ynylbenzonitrile is used in the development of radiopharmaceuticals for imaging and therapy. It is a chelating agent that can be attached to biomolecules such as peptides, antibodies, and proteins. The resulting radiopharmaceutical can be used for imaging and therapy of various diseases such as cancer, cardiovascular disease, and neurological disorders.
Propriétés
Numéro CAS |
175203-91-5 |
|---|---|
Formule moléculaire |
C13H13N |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
4-hex-1-ynylbenzonitrile |
InChI |
InChI=1S/C13H13N/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-4H2,1H3 |
Clé InChI |
BUHLQBAAYDTBOA-UHFFFAOYSA-N |
SMILES |
CCCCC#CC1=CC=C(C=C1)C#N |
SMILES canonique |
CCCCC#CC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

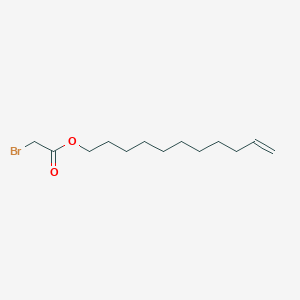
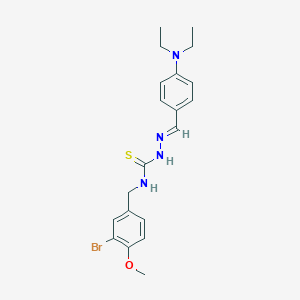


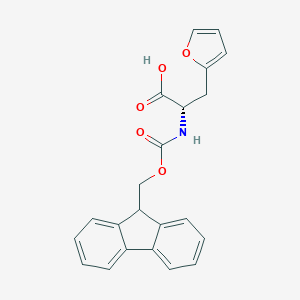

![2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane](/img/structure/B67444.png)
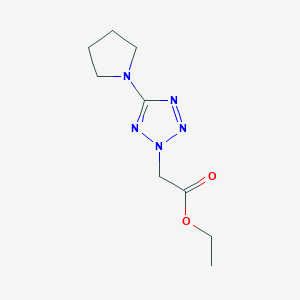
![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid](/img/structure/B67455.png)

